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Mechanism of Action & Technical Data

Vicriviroc inhibits HIV-1 by targeting the host cell's coreceptor rather than a viral enzyme.

Allosteric Antagonism: Vicriviroc binds to a hydrophobic pocket formed by the transmembrane

helices of the CCR5 receptor [1] [2]. This binding is allosteric, meaning it occurs at a site different
from the natural chemokine binding site.

Conformational Change: Upon binding, vicriviroc induces a conformational change in the
extracellular domains of CCR5 [1] [3]. This altered conformation prevents the viral gp120 protein from

properly engaging the coreceptor, a critical step for viral entry [1].
Key Binding Interactions: Specific molecular interactions contribute to vicriviroc's high-affinity

binding, including hydrophobic interactions with residue I198 and electrostatic interactions with
residue E283 (also referred to as E238 in one source) [1]. Residues Y108 and Y251 are also involved

in strong interactions [1].

The diagram below illustrates how vicriviroc inhibits HIV-1 entry.
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Clinical Efficacy & Safety Data

Clinical trials evaluated vicriviroc in treatment-experienced patients, showing sustained virologic response

but also emerging challenges.

Trial / Data Point Key Findings on Vicriviroc (VCV)

14-Day Monotherapy
[1]

Mean HIV RNA decline of ≥1.5 log₁₀ across all dose groups (10, 25, 50 mg,

b.i.d.).

| Phase II (ACTG 5211) - 48 Weeks [1] [4] | VCV 10 mg & 15 mg + OBT superior to placebo + OBT. • 57-

73% with HIV-1 RNA <400 copies/mL (vs. 14% placebo). • Median CD4 increase: 96-130 cells/μL. | |

Long-Term Safety (3-Year Follow-up) [4] | Appeared safe with sustained virologic suppression. 49% of

initially suppressed patients maintained response without viral rebound. | | Key Safety Observations [4] |
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Malignancies (4 lymphomas, 1 GI cancer) noted during trials; causal link to VCV not established. 9/113

subjects discontinued due to AEs. |

Resistance Mechanisms & Experimental Protocols

Resistance to vicriviroc is complex and involves mutations that allow the virus to use the drug-bound form

of CCR5.

Resistance Profile: Resistance is characterized phenotypically by a flattened dose-response
curve and a reduction in the Maximal Percent Inhibition (PMI or MPI), rather than a simple
increase in IC₅₀ [5]. Genotypically, resistance is primarily mapped to accumulating mutations in the V3
loop of the gp120 envelope protein [5] [2].
Key Mutations: Common resistance-associated mutations include K305R, S306P, T307I, F318I,

T320R, G321E, and H330Y (HXB2 numbering) [5]. These changes make the virus more dependent
on the N-terminus of CCR5 for entry [2].

Compound-Specific Resistance: While cross-resistance occurs, evidence suggests vicriviroc and
maraviroc can select for distinct patterns of V3 loop changes, implying slightly different escape

pathways [2].

The experimental workflow for characterizing resistance involves generating and analyzing mutant viruses.
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Comparison with Other CCR5 Inhibitors

Vicriviroc was part of an early wave of CCR5 antagonist development.

Inhibitor Company Key Characteristics & Status

Vicriviroc Schering-Plough

(Merck)

Improved affinity & reduced hERG binding vs. SCH-C.

Development halted (2010).
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Inhibitor Company Key Characteristics & Status

Maraviroc Pfizer First/final FDA-approved CCR5 antagonist (2007). Active
against R5-tropic HIV-1.

Aplaviroc GlaxoSmithKline Development terminated due to hepatotoxicity.

Cenicriviroc Takeda Dual CCR2/CCR5 antagonist. In development for NASH/liver

fibrosis.

Key Experimental Protocols

For researchers, here are methodologies central to vicriviroc's characterization.

PBMC Replication Assay: This standard test evaluates a compound's ability to inhibit HIV replication

in primary cells. Briefly, phytohemagglutinin (PHA)-stimulated PBMCs are incubated with serial
dilutions of vicriviroc, infected with a known titer of CCR5-tropic HIV-1, and cultured for several days.

Viral replication is quantified by measuring p24 antigen in the supernatant via ELISA, and EC₅₀/EC₉₀

values are calculated [6].

Phenotypic Susceptibility Assay (e.g., PhenoSense Entry): This assay quantitatively measures
how a patient's virus responds to an entry inhibitor. Recombinant pseudoviruses, generated by

cotransfecting cells with a luciferase-expressing HIV-1 genomic vector and the patient's envelope
(env) gene, are used to infect target cells (e.g., U87-CD4-CCR5) in the presence of serial drug

dilutions. Infection efficiency, measured by luciferase activity after 72 hours, is used to generate a
dose-response curve and calculate IC₅₀ and Percent Maximal Inhibition (%MI) [6].

Drug Combination Studies (Chou-Talalay Method): To assess synergy with other antiretrovirals,
PHA-stimulated PBMCs are infected with HIV-1 in the presence of vicriviroc and other drugs, alone

and in fixed-ratio combinations. HIV-1 p24 antigen is measured on day 7. Data are analyzed using the
median-effect principle to calculate a Combination Index (CI), where CI < 1, = 1, and > 1 indicate

synergy, additive effect, and antagonism, respectively [6].

Conclusion and Research Implications

Vicriviroc serves as a historically significant molecule that helped validate CCR5 as a viable drug target.

Although not commercialized, research on it yielded deep insights into the allosteric inhibition of GPCRs,
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clinical efficacy of entry inhibitors, and complex viral escape pathways leading to CCR5 antagonist

resistance. Its legacy informs the development of current and future antiviral therapies targeting host factors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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